molecular formula C20H16O4 B10885407 2-Oxo-2-phenylethyl 2-(2-naphthyloxy)acetate

2-Oxo-2-phenylethyl 2-(2-naphthyloxy)acetate

Cat. No.: B10885407
M. Wt: 320.3 g/mol
InChI Key: HYQZDRRRQKUHRJ-UHFFFAOYSA-N
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Description

2-Oxo-2-phenylethyl 2-(2-naphthyloxy)acetate is an ester derivative featuring two distinct aromatic moieties: a phenyl group linked to a ketone (2-oxo-2-phenylethyl) and a naphthyloxy-substituted acetate (2-(2-naphthyloxy)acetate). This compound belongs to a class of α-keto esters, which are pivotal intermediates in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The presence of the naphthyloxy group enhances lipophilicity and may influence reactivity in cross-coupling or amidation reactions .

Properties

Molecular Formula

C20H16O4

Molecular Weight

320.3 g/mol

IUPAC Name

phenacyl 2-naphthalen-2-yloxyacetate

InChI

InChI=1S/C20H16O4/c21-19(16-7-2-1-3-8-16)13-24-20(22)14-23-18-11-10-15-6-4-5-9-17(15)12-18/h1-12H,13-14H2

InChI Key

HYQZDRRRQKUHRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)COC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Chemical Reactions Analysis

2-OXO-2-PHENYLETHYL 2-(NAPHTHALEN-2-YLOXY)ACETATE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-OXO-2-PHENYLETHYL 2-(NAPHTHALEN-2-YLOXY)ACETATE involves its interaction with specific molecular targets, leading to various biochemical effects. The compound’s phenyl and naphthyl groups allow it to bind to different receptors and enzymes, influencing cellular pathways and processes .

Comparison with Similar Compounds

Substituent Effects

  • Electron-withdrawing groups : Bromomethyl substitution () introduces electrophilic sites for nucleophilic attack, whereas methoxy or hydroxyethoxy groups () enhance solubility and alter reaction kinetics .
  • Aromatic vs.

Reactivity in Organic Transformations

  • α-Keto esters like ethyl 2-oxo-2-(p-tolyl)acetate () serve as precursors to α-amino acids, underscoring their role in asymmetric synthesis .
  • The tert-butoxycarbonyl (Boc) group in 2-Oxo-2-phenylethyl 2-(tert-butoxycarbonylamino)acetate () enables selective deprotection strategies in peptide synthesis .

Biological Activity

2-Oxo-2-phenylethyl 2-(2-naphthyloxy)acetate is an organic compound classified as an ester, notable for its complex structure that includes a phenyl group and a naphthyl ether. With a molecular weight of approximately 304.34 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.

Chemical Structure and Properties

The compound features a ketone functional group adjacent to an ester, which contributes to its reactivity. The structural formula can be represented as follows:

C16H15O3\text{C}_{16}\text{H}_{15}\text{O}_3

This structure allows for diverse interactions within biological systems, making it a candidate for drug discovery.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that compounds with similar structures can influence pathways related to inflammation and pain modulation.

Potential Applications

The biological activity of this compound suggests several potential applications in medicinal chemistry, including:

  • Anti-inflammatory agents
  • Analgesics
  • Antibacterial properties

Comparative Analysis with Similar Compounds

A comparative analysis of structural analogs reveals unique biological activities associated with this compound. The following table summarizes key features of related compounds:

Compound NameMolecular FormulaKey Features
1-(4-Methylphenyl)-1-oxobutaneC_{11}H_{14}OExhibits anti-inflammatory properties
4-(4-Nitrophenoxy)butanoic acidC_{10}H_{9}N_{O}_5Known for antibacterial activity
1-Acetamido-3-(4-methoxyphenyl)propan-1-oneC_{12}H_{15}N_{O}_3Potential analgesic effects

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities not found in other similar compounds.

Interaction Studies

Studies have focused on the interaction of this compound with various biological targets. For instance, research has indicated that compounds with similar structures exhibit significant binding affinities to cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. The implications of such interactions suggest potential therapeutic roles for managing pain and inflammation.

Pharmacological Evaluations

Pharmacological evaluations have demonstrated that derivatives of this compound can modulate pain pathways effectively. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases.

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